molecular formula C26H33ClN2O4 B610715 Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1) CAS No. 351490-72-7

Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1)

Cat. No. B610715
CAS RN: 351490-72-7
M. Wt: 473.01
InChI Key: WVXHWCHBKCXTJA-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB-423562 is a calcium-sensing receptor antagonist potentially for the treatment of autosomal dominant hypocalcemia

Scientific Research Applications

Polymorphic Characterization

In a study by Vogt et al. (2013), two polymorphic forms of a compound closely related to Benzenepropanoic acid were analyzed using spectroscopic and diffractometric techniques. This research highlights the challenges in characterizing polymorphic pharmaceutical compounds and the importance of detailed analysis for understanding their properties and potential applications (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis of Novel Compounds

Research conducted by Rosowsky et al. (1969) and Guo-ping (2005) focuses on the synthesis of novel compounds using derivatives of Benzenepropanoic acid. These studies contribute to the field of medicinal chemistry, exploring new pathways for synthesizing potentially therapeutic agents (Rosowsky, Dey, Battaglia, & Modest, 1969); (Li Guo-ping, 2005).

Drug Development and Pharmacology

Studies by Croci et al. (2007) and Shaojie (2004) involve the development and characterization of compounds for pharmacological applications, illustrating the relevance of Benzenepropanoic acid derivatives in drug discovery and development (Croci, Cecchi, Marini, Rouget, Viviani, Germain, Guagnini, Fradin, Descamps, Pascal, Advenier, Breuiller-Fouché, Leroy, & Bardou, 2007); (W. Shaojie, 2004).

Mechanism-Based Inactivation and Receptor Agonism

Research by Mobashery et al. (1990) explores the use of a compound similar to Benzenepropanoic acid as a mechanism-based inactivator for enzymes, providing insight into enzyme inhibition and drug action (Mobashery, Ghosh, Tamura, & Kaiser, 1990). Additionally, Guan et al. (2016) investigated indene derivatives, which are structurally related to Benzenepropanoic acid, as retinoic acid receptor α agonists, highlighting their potential in therapeutic applications (Guan, Luo, He, Hu, & Ying, 2016).

Corrosion Inhibition

Saady et al. (2018) studied indanone derivatives, related to Benzenepropanoic acid, for their anti-corrosive properties on mild steel, demonstrating the compound's utility in industrial applications (Saady, El-hajjaji, Taleb, Alaoui, Biache, Mahfoud, Alhouari, Hammouti, Chauhan, & Quraishi, 2018).

properties

CAS RN

351490-72-7

Molecular Formula

C26H33ClN2O4

Molecular Weight

473.01

IUPAC Name

3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C26H32N2O4.ClH/c1-26(2,14-19-11-20-5-3-4-6-21(20)12-19)28-16-23(29)17-32-24-13-18(8-10-25(30)31)7-9-22(24)15-27;/h3-7,9,13,19,23,28-29H,8,10-12,14,16-17H2,1-2H3,(H,30,31);1H/t23-;/m1./s1

InChI Key

WVXHWCHBKCXTJA-GNAFDRTKSA-N

SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C=CC(=C3)CCC(=O)O)C#N)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NPSP-795;  SB-423562;  SB-423562-A;  SHP-635;  SB-423562A;  NPSP795;  SB423562;  SB423562A;  SHP635;  SB423562A;  NPSP 795;  SB 423562;  SB 423562 A;  SHP 635; SB 423562A

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound from Example 4 (80 mg, 0.18 mmol) was suspended in acetonitrile (8 mL) and treated with 1 N hydrogen chloride in ether dropwise with stirring until the solid dissolved. The mixture was quickly filtered and cooled in an ice bath. The white crystalline solid which formed was isolated by filtration, washed with ether, and dried in vacuo to afford the title compound (80 mg, 94%). Mp 180–181° C.; MS(ES) m/e 437.2 [M+H]+.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1)
Reactant of Route 2
Reactant of Route 2
Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1)
Reactant of Route 3
Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1)
Reactant of Route 4
Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1)
Reactant of Route 5
Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1)
Reactant of Route 6
Reactant of Route 6
Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.